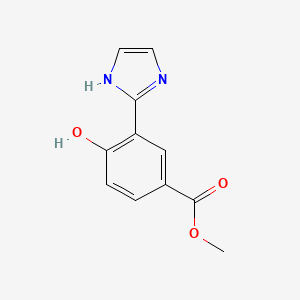

Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate

CAS No.: 1282516-41-9

Cat. No.: VC8227163

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1282516-41-9 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-11(15)7-2-3-9(14)8(6-7)10-12-4-5-13-10/h2-6,14H,1H3,(H,12,13) |

| Standard InChI Key | CTTXEGIPETXPDZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2 |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2 |

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate has the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate |

| CAS Registry Number | 1282516-41-9 |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2 |

| InChIKey | CTTXEGIPETXPDZ-UHFFFAOYSA-N |

| PubChem CID | 135742047 |

The compound’s structure combines a methyl ester, a phenolic hydroxyl group, and a 1H-imidazole ring, enabling diverse reactivity and intermolecular interactions .

Synthetic Routes and Optimization

Primary Synthesis Method

The most documented synthesis involves a one-pot condensation reaction:

-

Starting Materials: Methyl 4-formyl-3-hydroxybenzoate, ethanedial (40% aqueous), and ammonia (50% aqueous) .

-

Reaction Conditions: Methanol solvent, stirred for 2+ hours at ambient temperature .

-

Workup: Post-reaction, the mixture is concentrated, partitioned between ethyl acetate and water, and acidified to pH 5–6. The product is purified via flash chromatography, yielding 71% .

Mechanistic Insight: The reaction proceeds via imine formation between the aldehyde and ammonia, followed by cyclization to generate the imidazole ring .

Alternative Approaches

While less common, patents describe related benzoate-imidazole hybrids synthesized via:

-

Microwave irradiation for rapid cyclization .

These methods remain exploratory for this specific compound but highlight scalability potential .

Structural and Spectroscopic Analysis

Functional Group Interactions

-

Hydroxyl Group: The phenolic -OH exhibits acidity (pKa ~10), enabling deprotonation under basic conditions .

-

Imidazole Ring: The 1H-imidazole moiety acts as a weak base (pKa ~7), participating in coordination chemistry and π-π stacking .

-

Ester Group: The methyl ester is hydrolytically labile, susceptible to saponification in alkaline media .

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include ν(O-H) at ~3200 cm⁻¹, ν(C=O) at ~1700 cm⁻¹, and imidazole ring vibrations at 1600–1450 cm⁻¹ .

-

NMR Data:

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

PqsR antagonists: Targeting Pseudomonas aeruginosa quorum sensing .

-

Kinase inhibitors: Modulating cancer pathways via imidazole-mediated ATP binding .

Material Science

Imidazole-benzoate hybrids are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume